molecular formula C21H27N5O2 B5064946 N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

Cat. No.: B5064946
M. Wt: 381.5 g/mol
InChI Key: LLNAWLGIRPKJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a pyrrolidine ring, and a pyridazine ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-24-8-4-5-17-11-16(6-7-19(17)24)13-22-20(27)15-26-21(28)12-18(14-23-26)25-9-2-3-10-25/h6-7,11-12,14H,2-5,8-10,13,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNAWLGIRPKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CNC(=O)CN3C(=O)C=C(C=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine and pyridazine rings. Key steps include:

    Quinoline Synthesis: Starting from aniline derivatives, the quinoline ring is formed through a Skraup synthesis involving glycerol, sulfuric acid, and an oxidizing agent.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction using appropriate amine precursors.

    Pyridazine Ring Formation: The pyridazine ring is synthesized through a condensation reaction involving hydrazine derivatives and diketones.

    Final Coupling: The final step involves coupling the quinoline, pyrrolidine, and pyridazine intermediates under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Functionalized quinoline and pyridazine derivatives.

Scientific Research Applications

N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved often include signal transduction cascades and metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide: shares structural similarities with other quinoline and pyridazine derivatives.

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Pyridazine Derivatives: Compounds like pyridazinone, used in medicinal chemistry for their anti-inflammatory and anti-cancer activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its multi-functional nature allows for diverse applications across various scientific disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.